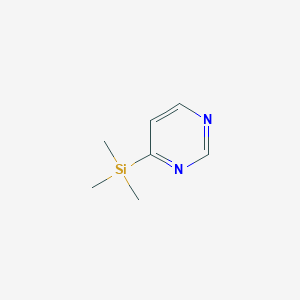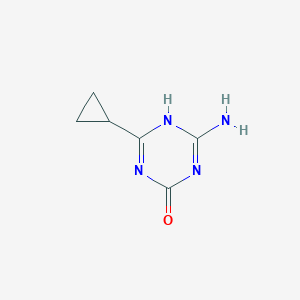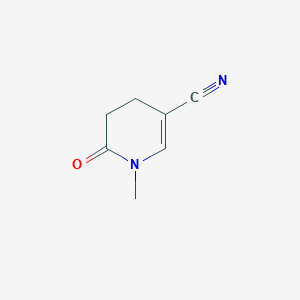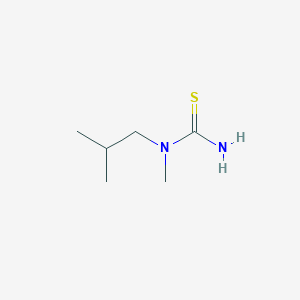
n-Methyl-n-(2-methylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-n-(2-methylpropyl)thiourea, also known as MMPT, is a chemical compound that has been widely used in scientific research. MMPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of n-Methyl-n-(2-methylpropyl)thiourea is not fully understood. However, it is believed that n-Methyl-n-(2-methylpropyl)thiourea binds to metal ions and forms stable complexes. These complexes can then interact with proteins and other biomolecules, leading to changes in their function.
Effets Biochimiques Et Physiologiques
N-Methyl-n-(2-methylpropyl)thiourea has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to chelate metal ions. This property has been used to study the role of metal ions in biological systems. n-Methyl-n-(2-methylpropyl)thiourea has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using n-Methyl-n-(2-methylpropyl)thiourea in lab experiments is its ability to bind to metal ions. This property makes it useful in studying the role of metal ions in biological systems. However, one limitation of using n-Methyl-n-(2-methylpropyl)thiourea is its potential toxicity. n-Methyl-n-(2-methylpropyl)thiourea has been shown to be toxic to some cell types, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of n-Methyl-n-(2-methylpropyl)thiourea. One potential direction is the development of n-Methyl-n-(2-methylpropyl)thiourea-based therapies for oxidative stress-related diseases. Another potential direction is the study of the role of metal ions in neurodegenerative diseases, such as Alzheimer's disease. Additionally, n-Methyl-n-(2-methylpropyl)thiourea could be used to study the role of metal ions in cancer biology. Overall, n-Methyl-n-(2-methylpropyl)thiourea is a versatile compound that has many potential applications in scientific research.
Méthodes De Synthèse
N-Methyl-n-(2-methylpropyl)thiourea can be synthesized using a variety of methods. One common method is the reaction of 2-methylpropylamine with carbon disulfide to form 2-methylpropylammonium dithiocarbamate. This compound is then reacted with methyl iodide to form n-Methyl-n-(2-methylpropyl)thiourea.
Applications De Recherche Scientifique
N-Methyl-n-(2-methylpropyl)thiourea has been used in a variety of scientific research studies. One of the most common applications of n-Methyl-n-(2-methylpropyl)thiourea is in the study of metal ion binding. n-Methyl-n-(2-methylpropyl)thiourea has been shown to bind to metal ions such as copper, zinc, and nickel. This property has been used to study the role of metal ions in biological systems.
Propriétés
Numéro CAS |
190661-65-5 |
|---|---|
Nom du produit |
n-Methyl-n-(2-methylpropyl)thiourea |
Formule moléculaire |
C6H14N2S |
Poids moléculaire |
146.26 g/mol |
Nom IUPAC |
1-methyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C6H14N2S/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3,(H2,7,9) |
Clé InChI |
UHAYXPZCWOJRLV-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)C(=S)N |
SMILES canonique |
CC(C)CN(C)C(=S)N |
Synonymes |
Thiourea, N-methyl-N-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




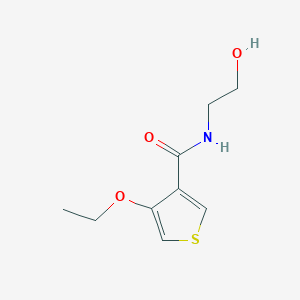
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
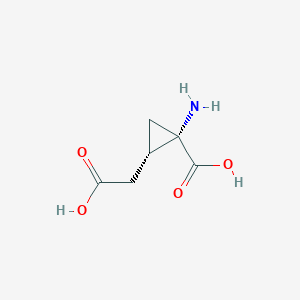
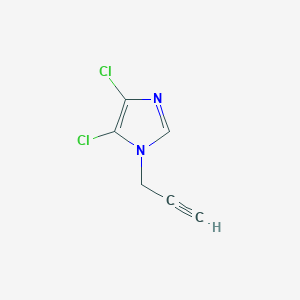
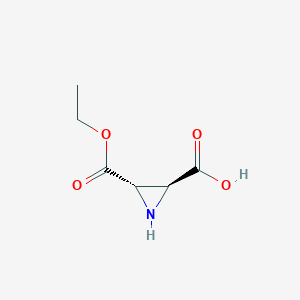

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
